CYP3A4/5 Isoform Specificity: 16-Fold Higher Intrinsic Clearance by CYP3A4 Over CYP3A5
Ilaprazole sulfone formation is catalyzed by CYP3A isozymes, but with a quantifiable differential contribution. Using cDNA-expressed recombinant CYPs, the intrinsic clearance (CLint) for ilaprazole sulfone formation by CYP3A4 was 16-fold higher than that by CYP3A5 [1]. This is in contrast to many other PPI metabolites which are primarily formed by CYP2C19, such as 5-hydroxyomeprazole [2].
| Evidence Dimension | Intrinsic clearance (CLint) of metabolite formation |
|---|---|
| Target Compound Data | Formation rate by CYP3A4 (CLint value not explicitly stated in abstract but quantified as 16-fold difference) |
| Comparator Or Baseline | Formation rate by CYP3A5 |
| Quantified Difference | CYP3A4 CLint is 16-fold higher than CYP3A5 CLint |
| Conditions | In vitro incubation with cDNA-expressed recombinant CYP3A4 and CYP3A5 enzymes |
Why This Matters
This quantitative difference establishes Ilaprazole sulfone as a highly selective probe substrate for CYP3A4 over CYP3A5, enabling precise enzyme activity assessment and prediction of CYP3A4-mediated drug-drug interactions (DDIs).
- [1] Seo KA, Lee SJ, Kim KB, et al. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to ilaprazole sulfone by CYP3A4 and 3A5. Xenobiotica. 2012 Mar;42(3):278-84. View Source
- [2] Andersson T, Miners JO, Birkett DJ. Cytochrome P450 2C19 and the metabolism of proton pump inhibitors. Clin Pharmacokinet. 1998 Sep;35(3):171-88. View Source
